Cas no 1383776-76-8 (N,N-bis(2,2,2-trifluoroethyl)carbamoyl chloride)

N,N-bis(2,2,2-trifluoroethyl)carbamoyl chloride 化学的及び物理的性質
名前と識別子
-
- SCHEMBL9955043
- PMOHCPXREIEFHF-UHFFFAOYSA-N
- N,N-bis(2,2,2-trifluoroethyl)carbamoyl chloride
- EN300-3641441
- 1383776-76-8
-
- インチ: 1S/C5H4ClF6NO/c6-3(14)13(1-4(7,8)9)2-5(10,11)12/h1-2H2
- InChIKey: PMOHCPXREIEFHF-UHFFFAOYSA-N
- ほほえんだ: ClC(N(CC(F)(F)F)CC(F)(F)F)=O
計算された属性
- せいみつぶんしりょう: 242.9885604g/mol
- どういたいしつりょう: 242.9885604g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 7
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 195
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3
- トポロジー分子極性表面積: 20.3Ų
N,N-bis(2,2,2-trifluoroethyl)carbamoyl chloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-3641441-5.0g |
N,N-bis(2,2,2-trifluoroethyl)carbamoyl chloride |
1383776-76-8 | 95% | 5g |
$3147.0 | 2023-05-25 | |
Enamine | EN300-3641441-0.25g |
N,N-bis(2,2,2-trifluoroethyl)carbamoyl chloride |
1383776-76-8 | 95% | 0.25g |
$538.0 | 2023-05-25 | |
Enamine | EN300-3641441-1.0g |
N,N-bis(2,2,2-trifluoroethyl)carbamoyl chloride |
1383776-76-8 | 95% | 1g |
$1086.0 | 2023-05-25 | |
Enamine | EN300-3641441-0.1g |
N,N-bis(2,2,2-trifluoroethyl)carbamoyl chloride |
1383776-76-8 | 95% | 0.1g |
$376.0 | 2023-05-25 | |
1PlusChem | 1P0285SO-250mg |
N,N-bis(2,2,2-trifluoroethyl)carbamoyl chloride |
1383776-76-8 | 95% | 250mg |
$727.00 | 2024-06-21 | |
Aaron | AR028610-50mg |
N,N-bis(2,2,2-trifluoroethyl)carbamoyl chloride |
1383776-76-8 | 95% | 50mg |
$372.00 | 2025-02-15 | |
1PlusChem | 1P0285SO-500mg |
N,N-bis(2,2,2-trifluoroethyl)carbamoyl chloride |
1383776-76-8 | 95% | 500mg |
$1109.00 | 2024-06-21 | |
Enamine | EN300-3641441-10.0g |
N,N-bis(2,2,2-trifluoroethyl)carbamoyl chloride |
1383776-76-8 | 95% | 10g |
$4667.0 | 2023-05-25 | |
1PlusChem | 1P0285SO-5g |
N,N-bis(2,2,2-trifluoroethyl)carbamoyl chloride |
1383776-76-8 | 95% | 5g |
$3952.00 | 2024-06-21 | |
1PlusChem | 1P0285SO-2.5g |
N,N-bis(2,2,2-trifluoroethyl)carbamoyl chloride |
1383776-76-8 | 95% | 2.5g |
$2691.00 | 2024-06-21 |
N,N-bis(2,2,2-trifluoroethyl)carbamoyl chloride 関連文献
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Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
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J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846
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Cuiyan Wu,Hai Xu,Yaqian Li,Ruihua Xie,Peijuan Li,Xiao Pang,Zile Zhou,Haitao Li,Youyu Zhang Anal. Methods, 2019,11, 2591-2596
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Ian S. Kinstlinger,Jordan S. Miller Lab Chip, 2016,16, 2025-2043
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Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
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Kevin A. Kreisel,Glenn P. A. Yap,Klaus H. Theopold Chem. Commun., 2007, 1510-1511
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Linlin Chen,Yu Qin,Jing Cheng,Yi Cheng,Zhixiang Lu,Xiaolan Liu,Shaoxiong Yang,Shuhan Lu,Liyan Zheng,Qiue Cao RSC Adv., 2020,10, 36212-36218
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Jang-Yeon Hwang,Chong S. Yoon,Ilias Belharouak,Yang-Kook Sun J. Mater. Chem. A, 2016,4, 17952-17959
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Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
N,N-bis(2,2,2-trifluoroethyl)carbamoyl chlorideに関する追加情報
Recent Advances in the Application of N,N-bis(2,2,2-trifluoroethyl)carbamoyl chloride (CAS: 1383776-76-8) in Chemical Biology and Pharmaceutical Research
N,N-bis(2,2,2-trifluoroethyl)carbamoyl chloride (CAS: 1383776-76-8) has emerged as a versatile reagent in chemical biology and pharmaceutical research due to its unique trifluoroethyl groups, which enhance reactivity and stability in synthetic applications. Recent studies have highlighted its role as a key intermediate in the synthesis of bioactive molecules, particularly in the development of protease inhibitors and fluorinated pharmaceuticals. This briefing synthesizes the latest findings on its applications, mechanism of action, and potential therapeutic implications.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's efficacy in facilitating the synthesis of trifluoroethylated carbamates, which exhibit improved metabolic stability and membrane permeability compared to non-fluorinated analogs. Researchers utilized 1383776-76-8 to modify peptide backbones, resulting in compounds with enhanced binding affinity to serine proteases—a critical target in anticoagulant and antiviral therapies. The study reported a 40% increase in half-life for lead compounds derived from this reagent.
In parallel, advances in radiopharmaceutical development have leveraged the radiolabeling potential of this compound. A Nature Communications paper (2024) detailed its use in 18F-fluorination reactions for PET tracer synthesis, where the trifluoroethyl groups served as both activating and directing moieties. This dual functionality reduced synthesis steps from five to two, significantly improving radiochemical yields (75-82%) while maintaining >99% purity—a breakthrough for clinical translation.
The compound's safety profile has been systematically evaluated in recent preclinical studies. Toxicology assessments in Chemical Research in Toxicology (2024) revealed that derivatives maintain favorable LD50 values (>500 mg/kg in murine models), with no observed organ toxicity at therapeutic doses. However, researchers caution that the high electrophilicity of the carbamoyl chloride moiety necessitates careful handling under inert conditions to prevent hydrolysis.
Emerging applications in targeted protein degradation showcase 1383776-76-8's expanding utility. A Cell Chemical Biology study (2024) engineered PROTAC molecules using this reagent as a linker, capitalizing on its trifluoroethyl groups to enhance proteasome recruitment efficiency. The resulting degrader molecules showed picomolar DC50 values against previously "undruggable" targets, including transcription factors implicated in oncology.
Industrial adoption is accelerating, with three major CROs (2024 market reports) now offering GMP-grade 1383776-76-8 for clinical-stage manufacturing. Scaling challenges have been addressed through continuous flow chemistry approaches, achieving kilogram-scale production with ≤0.5% impurities. Patent analysis indicates a 300% increase in filings referencing this compound since 2021, particularly in antiviral and CNS therapeutic areas.
Future research directions highlighted in recent reviews focus on exploiting the compound's unique physicochemical properties for mRNA delivery systems and covalent inhibitor design. The trifluoroethyl groups' lipophilicity (LogP 1.8) and metabolic resistance position 1383776-76-8 as a strategic building block for next-generation biologics conjugation and ADC development programs currently in preclinical evaluation.
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